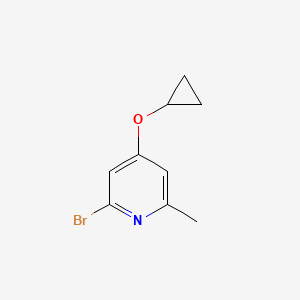

2-Bromo-4-cyclopropoxy-6-methylpyridine

Description

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-bromo-4-cyclopropyloxy-6-methylpyridine |

InChI |

InChI=1S/C9H10BrNO/c1-6-4-8(5-9(10)11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |

InChI Key |

IBIGZTHPXNSVAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropoxy-6-methylpyridine typically involves the bromination of 4-cyclopropoxy-6-methylpyridine. One common method is the reaction of 4-cyclopropoxy-6-methylpyridine with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 2-Bromo-4-cyclopropoxy-6-methylpyridine may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxy-6-methylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: The bromine atom can be reduced to form 4-cyclopropoxy-6-methylpyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides.

Reduction: 4-cyclopropoxy-6-methylpyridine.

Scientific Research Applications

2-Bromo-4-cyclopropoxy-6-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxy-6-methylpyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the cyclopropoxy group can interact with active sites of enzymes or binding sites of receptors, altering their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Cyclopropoxy vs. Methoxy : The cyclopropoxy group in 2-bromo-4-cyclopropoxy-6-methylpyridine introduces steric strain and altered electronic effects compared to methoxy-substituted analogs (e.g., 4-methoxy-2-bromo-6-methylpyridine). This strain can influence reaction pathways in cross-coupling reactions or nucleophilic substitutions .

- Halogen Reactivity : The bromine at position 2 in both 2-bromo-4-cyclopropoxy-6-methylpyridine and 2-bromo-3-methylpyridine facilitates Suzuki-Miyaura couplings, but steric hindrance from the cyclopropoxy group may reduce reaction efficiency compared to less hindered analogs.

Physicochemical Properties

Research Findings :

- The cyclopropoxy group in 2-bromo-4-cyclopropoxy-6-methylpyridine reduces water solubility compared to methoxy analogs due to increased hydrophobicity.

- Thermal stability studies suggest that cyclopropoxy-substituted pyridines decompose at lower temperatures (~150°C) than methoxy derivatives, likely due to ring strain .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-4-cyclopropoxy-6-methylpyridine?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclopropoxy groups can be introduced by reacting a bromo precursor (e.g., 2-Bromo-4-hydroxy-6-methylpyridine) with cyclopropyl reagents under Mitsunobu conditions or using deprotonating agents like NaH. A similar approach is described for 2-Bromo-6-methylpyridine using bromotrimethylsilane .

- Key Considerations : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF, THF) to balance reactivity and steric hindrance from the cyclopropoxy group. Monitor reaction progress via TLC or GC-MS.

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns. The cyclopropoxy group’s unique proton environment (δ ~0.5–1.5 ppm) and deshielded aromatic protons (δ ~6.5–8.5 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight (e.g., expected [M+H]+ for CHBrNO: 228–230 Da).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Statements: H315, H319) .

- Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr).

- Store in inert, airtight containers away from light to prevent decomposition.

Advanced Research Questions

Q. How does the cyclopropoxy group influence crystallographic disorder in X-ray studies?

- Methodology : The cyclopropoxy moiety’s rigidity and steric strain can lead to rotational disorder. Refinement strategies in SHELXL include:

- Applying restraints to bond lengths/angles for the cyclopropane ring.

- Using PART instructions to model partial occupancy of disordered oxygen positions .

- Case Study : A related compound, 4-(4-Bromo-phenyl)-2-phenylpyrimidine, required similar disorder modeling, achieving R < 0.05 with anisotropic displacement parameters .

Q. What computational methods predict the reactivity of the bromo substituent in cross-coupling reactions?

- Methodology :

- DFT Calculations : Optimize the geometry of 2-Bromo-4-cyclopropoxy-6-methylpyridine at the B3LYP/6-311+G(d,p) level to map electron density around the bromine atom.

- Transition-State Analysis : Study oxidative addition pathways with Pd(0) catalysts to predict Suzuki-Miyaura coupling efficiency.

Q. How do steric and electronic effects of the cyclopropoxy group impact substitution kinetics?

- Mechanistic Analysis :

- Conduct kinetic studies (e.g., UV-Vis monitoring) in SNAr reactions with varying nucleophiles (e.g., amines, thiols).

- The cyclopropoxy group’s electron-donating resonance (+M effect) may deactivate the pyridine ring, slowing substitution. Steric hindrance from the cyclopropane ring further reduces reactivity at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.